molecular formula C15H12BrClN2 B1519712 2-Amino-6-bromo-3-phenylquinoline hydrochloride CAS No. 1170960-09-4

2-Amino-6-bromo-3-phenylquinoline hydrochloride

Cat. No. B1519712
CAS RN: 1170960-09-4
M. Wt: 335.62 g/mol
InChI Key: QYZVHORAFLOGNM-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-phenylquinoline hydrochloride is a chemical compound with the empirical formula C15H11BrN2 · HCl . It has a molecular weight of 335.63 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is NC1=NC2=CC=C (Br)C=C2C=C1C3=CC=CC=C3.Cl . This string represents the structure of the molecule in a linear format.

Scientific Research Applications

Anticancer Properties of Aminoquinazoline Hybrids Indole-aminoquinazoline hybrids, related to the quinoline structure of 2-Amino-6-bromo-3-phenylquinoline hydrochloride, have been synthesized and evaluated for their anticancer properties. These compounds were tested for cytotoxicity against a range of human cancer cell lines, including lung cancer, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. Some of these compounds showed significant activity against certain cell lines, and their molecular docking suggests potential binding to the ATP region of the epidermal growth factor receptor (EGFR), indicating a possible mechanism of action (Mphahlele et al., 2018).

Antimalarial Activity and Structure-Activity Relationships A series of compounds structurally related to 2-Amino-6-bromo-3-phenylquinoline hydrochloride has been synthesized and evaluated for their antimalarial activity. The study involved quantitative structure-activity relationship analysis, indicating that the antimalarial potency is correlated with specific structural features of the compounds. These findings suggest potential avenues for the design of new antimalarial agents (Werbel et al., 1986).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements are H301 - H413 . The precautionary statements are P301 + P310 + P330 . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

6-bromo-3-phenylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVHORAFLOGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656635
Record name 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-3-phenylquinoline hydrochloride

CAS RN

1170960-09-4
Record name 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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